[2-(3-Methoxy-phenyl)-pyrimidin-5-yloxy]-acetic acid
Description
[2-(3-Methoxy-phenyl)-pyrimidin-5-yloxy]-acetic acid is a pyrimidine-derived compound featuring a central pyrimidine ring substituted at position 2 with a 3-methoxy-phenyl group and at position 5 with an acetic acid moiety via an ether linkage.
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)pyrimidin-5-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-4-2-3-9(5-10)13-14-6-11(7-15-13)19-8-12(16)17/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQZDXHUZXVWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=N2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-phenyl)-pyrimidin-5-yloxy]-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyrimidine with aldehydes or ketones.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through esterification or amidation reactions involving acetic anhydride or acetic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring and the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the methoxyphenyl group.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine and methoxyphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(3-Methoxy-phenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The methoxyphenyl group and the pyrimidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
a) [2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-acetic Acid ()
- Key Differences : The 3-methoxy-phenyl group in the target compound is replaced with a 4-chlorophenyl group.
- Impact : Chlorine is more electronegative than methoxy, increasing electron-withdrawing effects and altering solubility. Both compounds share the same molecular weight (264.67 g/mol) and pyrimidin-5-yloxy-acetic acid backbone.
- Data: Compound Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number [2-(3-Methoxy-phenyl)-pyrimidin-5-yloxy]-acetic acid 3-Methoxy-phenyl C₁₃H₁₂N₂O₄ 264.25* Not provided [2-(4-Chlorophenyl)-pyrimidin-5-yloxy]-acetic acid 4-Chlorophenyl C₁₂H₉ClN₂O₃ 264.67 1894101-97-3
*Calculated based on structural similarity.
b) 2-Fluoro-2-(pyrimidin-5-yloxy)acetic Acid ()
- Key Differences : The 3-methoxy-phenyl group is absent, replaced by a fluorine atom on the acetic acid chain.
- Impact : Fluorination increases electronegativity and metabolic stability but reduces aromatic interactions.
Heterocycle Variants
a) 2-(3-Methoxy-phenyl)-thiazol-4-yl-acetic Acid ()
- Key Differences : The pyrimidine ring is replaced with a thiazole ring.
- The 3-methoxy-phenyl group is retained, but the altered heterocycle may affect bioavailability and electronic distribution.
b) 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetic Acid ()
- Key Differences : Pyrimidine is replaced with a pyridine ring, and the substituent includes chlorine and trifluoromethyl groups.
- Impact : Pyridine’s reduced nitrogen count decreases hydrogen-bonding capacity, while trifluoromethyl enhances lipophilicity.
Functional Group Modifications
a) 2-[4-Methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-5-yl]acetic Acid ()
- Key Differences : The pyrimidine is dihydro (partially saturated) and substituted with a pyrrolidine group.
b) 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine ()
- Key Differences: An amino group replaces the acetic acid moiety, and a pyridine ring is appended.
- Impact: The amino group introduces basicity, altering solubility and interaction profiles.
Biological Activity
[2-(3-Methoxy-phenyl)-pyrimidin-5-yloxy]-acetic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing various biochemical pathways.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor for enzymes associated with inflammatory pathways or cancer progression.
- Receptor Interaction : It is also hypothesized that this compound can bind to receptors, potentially altering receptor function and downstream signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies related to similar pyrimidine derivatives:
| Compound | Substituent | Activity (IC50) | Notes |
|---|---|---|---|
| 1 | Morpholine | 72 nM | Increased potency compared to base compound |
| 2 | Dimethylamine | 81 nM | Enhanced activity through substitution |
| 3 | Hydroxypyrrolidine | 9.28 µM | Significant increase in enzyme inhibition |
These studies suggest that modifications to the substituents on the pyrimidine ring can significantly impact the compound's potency and selectivity for its biological targets.
Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that the compound may inhibit pathways associated with inflammation.
Anticancer Properties
In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values observed were promising, indicating potential for further development as an anticancer agent.
Research Findings
Recent research has highlighted several promising aspects of this compound:
- Therapeutic Potential : Its ability to modulate biological pathways makes it a candidate for drug development targeting diseases such as cancer and inflammatory disorders.
- Chemical Properties : The unique chemical structure allows for further exploration in synthetic methodologies, potentially leading to the discovery of more potent analogs.
- Safety Profile : Preliminary toxicity studies suggest that the compound has a favorable safety profile, although comprehensive toxicological assessments are necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
